rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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Overview
Description
rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its piperidine ring, which is substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (3S,4S) configuration, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the stereochemistry and overall quality of the product.
Chemical Reactions Analysis
Types of Reactions
rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the amino group to interact with enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: Known for its specific stereochemistry and applications in pharmaceutical synthesis.
rel-(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: A stereoisomer with different biological activity and applications.
rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological activity and interactions. This makes it a valuable compound in the synthesis of chiral pharmaceuticals and in the study of stereoselective reactions.
Properties
IUPAC Name |
(3S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVAUGJTCEIBI-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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